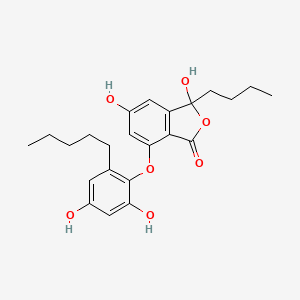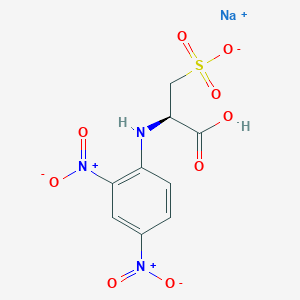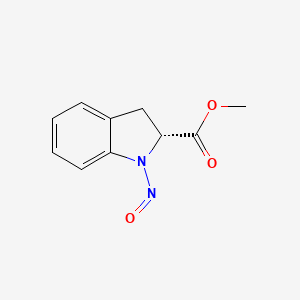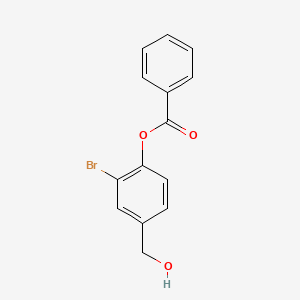
2-Bromo-4-(hydroxymethyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(hydroxymethyl)phenyl benzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid and contains both bromine and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(hydroxymethyl)phenyl benzoate typically involves the bromination of 4-(hydroxymethyl)phenyl benzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(hydroxymethyl)phenyl benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Substitution: Formation of 4-(hydroxymethyl)phenyl benzoate derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-Bromo-4-(carboxy)phenyl benzoate.
Reduction: Formation of 4-(hydroxymethyl)phenyl benzoate.
Scientific Research Applications
2-Bromo-4-(hydroxymethyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(hydroxymethyl)phenyl benzoate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the compound’s reactivity and interactions with other molecules, influencing its overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenyl benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylphenyl benzoate: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Bromo-4-(methoxymethyl)phenyl benzoate: Contains a methoxymethyl group, which can influence its chemical properties and reactivity.
Properties
CAS No. |
536974-76-2 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
[2-bromo-4-(hydroxymethyl)phenyl] benzoate |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-8,16H,9H2 |
InChI Key |
MSRBJLBMCNHNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
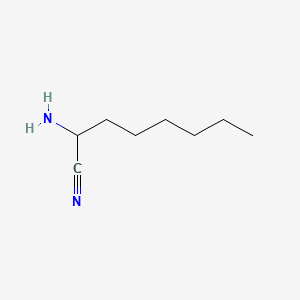
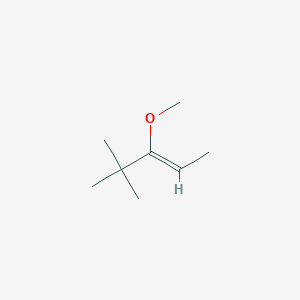
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
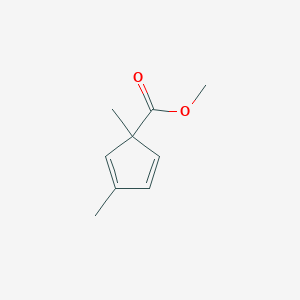
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

